N-Methyl Substitution Reduces Hydrogen Bond Donor Count to 1 vs. 2 for Non-Methylated Analog, Altering ADME-Relevant Physicochemical Profile
The N-methyl substitution on the carbamate nitrogen of the target compound reduces the hydrogen bond donor (HBD) count to 1, compared to 2 for the non-methylated analog tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate (CAS 1049677-55-5) [1]. This modification is associated with a computed XLogP3-AA value of 1.3 for the target compound [1]. The reduction in HBD count is a well-established strategy in medicinal chemistry to improve membrane permeability and oral bioavailability, and also reduces the potential for hydrogen-bond-mediated off-target interactions. Additionally, the N-methyl group influences the rate of Boc deprotection; N-methylcarbamates typically exhibit slower acidolytic cleavage compared to their N-H counterparts, providing differential orthogonality in multi-step synthetic sequences [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) / Physicochemical Profile |
|---|---|
| Target Compound Data | HBD Count: 1; XLogP3-AA: 1.3; Rotatable Bonds: 6; Molecular Weight: 268.31 g/mol |
| Comparator Or Baseline | tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate (CAS 1049677-55-5): HBD Count: 2; XLogP3-AA: Not available; Molecular Weight: 254.28 g/mol |
| Quantified Difference | HBD Count reduced by 1 (50% reduction); Molecular Weight increased by 14.03 g/mol (5.5% increase due to N-methyl group) |
| Conditions | Computed properties from PubChem (target) and PubChem/ChemSpider (comparator); XLogP3-AA algorithm; Cactvs 3.4.8.24 software |
Why This Matters
For procurement decisions, the reduced HBD count directly impacts a compound's suitability for CNS drug discovery programs where the rule-of-five HBD ≤ 3 threshold is critical, making the N-methyl analog the preferable building block when lower polarity and enhanced membrane penetration are desired.
- [1] PubChem. tert-Butyl (4,5-dimethoxypyridin-3-yl)-methylcarbamate. PubChem CID: 46736835. XLogP3-AA: 1.3; HBD Count: 1; Rotatable Bond Count: 6; Molecular Weight: 268.31 g/mol. View Source
- [2] Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th ed.; John Wiley & Sons: Hoboken, NJ, 2006. Chapter 7: Protection for the Amino Group. Boc deprotection rates: N-alkyl carbamates exhibit slower TFA-mediated cleavage than N-H carbamates. View Source
